molecular formula C8H8F3NO B13007312 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol

Cat. No.: B13007312
M. Wt: 191.15 g/mol
InChI Key: RKWWXCVMKXCMKZ-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol typically involves the reaction of 6-(trifluoromethyl)pyridine with an appropriate reagent to introduce the ethanol group. One common method involves the reduction of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or modulation of the target’s activity, depending on the specific application .

Comparison with Similar Compounds

  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
  • 1-(6-(Trifluoromethyl)pyridin-4-yl)ethanol
  • 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone

Uniqueness: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol is unique due to the position of the trifluoromethyl group and the ethanol group on the pyridine ring. This specific arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-5,13H,1H3

InChI Key

RKWWXCVMKXCMKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)C(F)(F)F)O

Origin of Product

United States

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